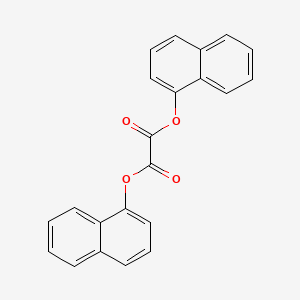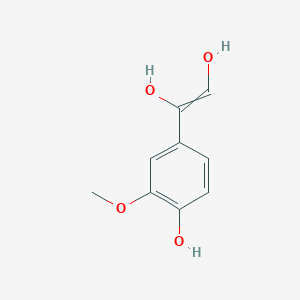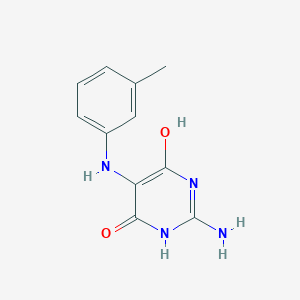
1-Phenyl-2-(propan-2-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(propan-2-yl)propane-1,3-diol is an organic compound characterized by the presence of a phenyl group attached to a propane backbone with two hydroxyl groups. This compound is part of the diol family, which are known for their two hydroxyl functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(propan-2-yl)propane-1,3-diol can be synthesized through various methods. One common approach involves the hydroxylation of phenyl-substituted alkanes. For instance, the oxidation of 1-phenyl-2-(propan-2-yl)propane using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can yield the desired diol . Another method involves the catalytic hydrogenation of phenyl-substituted alkenes in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(propan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
1-Phenyl-2-(propan-2-yl)propane-1,3-diol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(propan-2-yl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-propanone: A related compound with a ketone functional group instead of hydroxyl groups.
1,2-Propanediol, 3-phenoxy-: Another diol with a phenoxy group attached to the propane backbone.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: A diol with an amino and nitrophenyl group.
Uniqueness
1-Phenyl-2-(propan-2-yl)propane-1,3-diol is unique due to its combination of aromatic and diol properties. The presence of both hydroxyl groups and a phenyl ring allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
90579-04-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-phenyl-2-propan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)11(8-13)12(14)10-6-4-3-5-7-10/h3-7,9,11-14H,8H2,1-2H3 |
Clé InChI |
XMHDKJHGAVUJLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


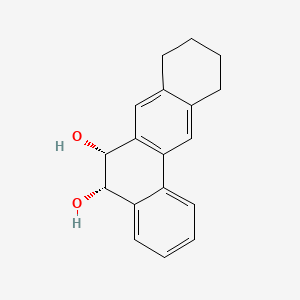
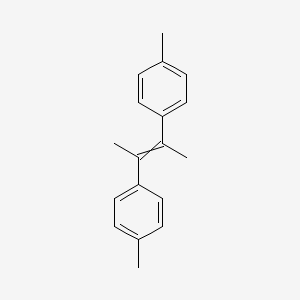
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)

![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
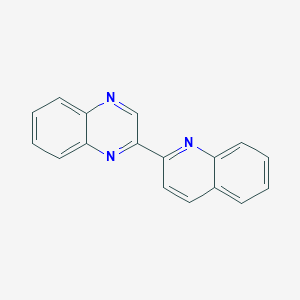
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
